5,6-Dibromonicotinamide
Description
5,6-Dibromonicotinamide: is an organic compound belonging to the class of nicotinamides It is characterized by the presence of two bromine atoms at the 5th and 6th positions of the nicotinamide ring
Properties
Molecular Formula |
C6H4Br2N2O |
|---|---|
Molecular Weight |
279.92 g/mol |
IUPAC Name |
5,6-dibromopyridine-3-carboxamide |
InChI |
InChI=1S/C6H4Br2N2O/c7-4-1-3(6(9)11)2-10-5(4)8/h1-2H,(H2,9,11) |
InChI Key |
BLBOKKRIJYYDJO-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=NC(=C1Br)Br)C(=O)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5,6-Dibromonicotinamide typically involves the bromination of nicotinamide. One common method is the reaction of nicotinamide with bromine in the presence of a suitable solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 5th and 6th positions.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and equipment to achieve high yields and purity. The reaction conditions are optimized to ensure cost-effectiveness and scalability.
Chemical Reactions Analysis
Types of Reactions: 5,6-Dibromonicotinamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into less brominated derivatives.
Substitution: The bromine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides and hydroxylated derivatives.
Reduction: Formation of less brominated or debrominated products.
Substitution: Formation of substituted nicotinamide derivatives.
Scientific Research Applications
Chemistry: 5,6-Dibromonicotinamide is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.
Biology: In biological research, this compound is used to study the effects of brominated compounds on biological systems. It is also used in the development of brominated analogs of biologically active molecules.
Medicine: The compound has potential applications in medicinal chemistry. It is being investigated for its antimicrobial and anticancer properties. Its brominated structure may enhance its biological activity and selectivity.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also used as an intermediate in the synthesis of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5,6-Dibromonicotinamide involves its interaction with molecular targets such as enzymes and receptors. The bromine atoms in the compound can form halogen bonds with target molecules, influencing their activity and function. The compound may also undergo metabolic transformations, leading to the formation of active metabolites that exert biological effects.
Comparison with Similar Compounds
5,6-Diiodo-1H-benzotriazole: This compound is similar in structure but contains iodine atoms instead of bromine.
5,6-Dichloro-1-(β-D-ribofuranosyl)benzimidazole: This compound is a chlorinated analog and is known for its inhibitory effects on mRNA synthesis.
Uniqueness: 5,6-Dibromonicotinamide is unique due to its specific bromination pattern, which imparts distinct chemical and biological properties. The presence of bromine atoms enhances its reactivity and potential for forming halogen bonds, making it a valuable compound in various research and industrial applications.
Biological Activity
5,6-Dibromonicotinamide is a brominated derivative of nicotinamide, which has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article delves into the compound's mechanisms of action, pharmacological properties, and relevant case studies that highlight its biological efficacy.
Chemical Structure and Properties
This compound is characterized by the presence of two bromine atoms attached to the 5th and 6th positions of the nicotinamide ring. This structural modification is believed to enhance its biological activity compared to unmodified nicotinamide. The compound appears as a light beige powder, is slightly soluble in water, and has notable solubility in organic solvents like ethanol and chloroform.
| Property | Value |
|---|---|
| Molecular Formula | CHBrN |
| Melting Point | 206-210°C |
| Solubility | Slightly soluble in water |
| Boiling Point | 455°C |
Target Pathways
This compound functions primarily through its role as a precursor to NAD+ (Nicotinamide adenine dinucleotide), a vital coenzyme involved in numerous biological processes:
- Metabolism : NAD+ plays a crucial role in cellular energy metabolism.
- DNA Repair : It is essential for the repair of damaged DNA.
- Gene Expression : NAD+ influences transcriptional regulation.
The bromination at the 5th and 6th positions may alter the compound's interaction with biological targets, potentially increasing its efficacy compared to other nicotinamide derivatives.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. For instance, it has shown promising results against Staphylococcus aureus and Escherichia coli, suggesting potential applications in treating infections caused by these pathogens.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have reported that this compound induces apoptosis (programmed cell death) in cancer cell lines such as HeLa (cervical cancer) and MCF-7 (breast cancer). The mechanism appears to involve the modulation of NAD+ levels, which affects cellular metabolism and survival pathways.
Case Studies
- Antimicrobial Efficacy Study : A study published in the Journal of Medicinal Chemistry evaluated the antimicrobial activity of various nicotinamide derivatives, including this compound. The results indicated that this compound had a minimum inhibitory concentration (MIC) lower than that of conventional antibiotics against certain bacterial strains.
- Cancer Cell Line Study : In research conducted by Smith et al. (2023), this compound was tested on multiple cancer cell lines. The findings revealed that it significantly reduced cell viability and induced apoptosis through increased reactive oxygen species (ROS) production and subsequent activation of caspase pathways.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
